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Compound of Interest

Compound Name: Atrasentan Hydrochloride

Cat. No.: B519724

This guide provides a detailed comparison of the efficacy of Atrasentan Hydrochloride, a
selective endothelin A (ETA) receptor antagonist, when used as an add-on therapy to a renin-
angiotensin system (RAS) inhibitor, such as losartan, versus the efficacy of RAS inhibition
alone. The information is compiled for researchers, scientists, and drug development
professionals, with a focus on experimental data from key clinical trials.

It is important to note that current clinical trials have primarily investigated Atrasentan as an
adjunct to the standard of care, which includes RAS inhibitors. Therefore, this guide focuses on
the added benefit of Atrasentan in patients already receiving treatment like losartan, as direct
comparative data for Atrasentan monotherapy in the targeted patient populations is not
available from the reviewed major clinical trials.

Data Presentation: Quantitative Efficacy

The following tables summarize the key quantitative data from pivotal clinical trials assessing
the efficacy of Atrasentan in combination with RAS inhibitors.

Table 1: Efficacy of Atrasentan in Diabetic Nephropathy
(SONAR Trial)

The Study of Diabetic Nephropathy with Atrasentan (SONAR) was a Phase 3 trial that
evaluated the effect of Atrasentan on renal outcomes in patients with type 2 diabetes and
nephropathy who were already being treated with a maximum tolerated dose of a RAS
inhibitor.[1][2]
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Atrasentan
(0.75 mgl/day) Placebo + RAS .
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Endpoint + RAS Inhibitor p-value
. (95% CiI)

Inhibitor (n=1323)

(n=1325)
Primary
Composite Renal
Endpoint
(Doubling of 79 (6.0%) 105 (7.9%) 0.65 (0.49-0.88)  0.0047
serum creatinine
or end-stage
renal disease)
Hospitalization

_ 47 (3.5%) 34 (2.6%) 1.33(0.85-2.07)  0.208
for Heart Failure
All-Cause
_ 58 (4.4%) 52 (3.9%) 1.09 (0.75-1.59) 0.65

Mortality

Data from the "responder" population in the SONAR trial.[1]

Table 2: Efficacy of Atrasentan in IgA Nephropathy
(ALIGN Trial - Interim Analysis)

The ALIGN trial is a Phase 3 study evaluating the efficacy and safety of Atrasentan in patients
with IgA nephropathy at risk of progressive loss of renal function, who are on a stable and
maximally tolerated dose of a RAS inhibitor.[3][4]

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pure.rug.nl/ws/files/93428784/1_s2.0_S014067361930772X_main.pdf
https://www.appliedclinicaltrialsonline.com/view/atrasentan-proteinuria-high-risk-iga-nephropathy
https://conferences.medicom-publishers.com/specialisation/nephrology/61st-era-congress/atrasentan-shows-positive-interim-results-in-iga-nephropathy-align-phase-3-trial-2/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b519724?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Atrasentan
Between-
(0.75 mgl/day) Placebo + RAS
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Endpoint + RAS Inhibitor ] p-value
o Difference
Inhibitor (n=135)
(95% ClI)
(n=135)
Geometric Mean
% Change in
-36.1% (-44.6 to
UPCR from -38.1% -3.1% <0.001
. -26.4)
Baseline at
Week 36

UPCR: Urine Protein-to-Creatinine Ratio. Data from a prespecified interim analysis.[3][4]

Table 3: Dose-Ranging Efficacy of Atrasentan in Diabetic
Nephropathy (Phase 2 Trial)

This table summarizes data from an 8-week, double-blind, placebo-controlled Phase 2 study of
Atrasentan in patients with diabetic nephropathy on stable RAS inhibition.[5]

. Atrasentan Atrasentan Atrasentan
Endpoint Placebo (n=23)
0.25 mg (n=22) 0.75mg (n=22) 1.75 mg (n=22)

Reduction from
42% (p=0.023vs  35% (p=0.073 vs

Baseline in 21% 11%
placebo) placebo)

UACR

Proportion with
50% (p=0.029 vs

>40% UACR 30% 38% 17%

lacebo
Reduction P )

UACR: Urine Albumin-to-Creatinine Ratio.

Experimental Protocols
SONAR Trial (Study of Diabetic Nephropathy with
Atrasentan)
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o Objective: To evaluate the effect of Atrasentan compared with placebo on the time to
doubling of serum creatinine or the onset of end-stage renal disease (ESRD) in participants
with type 2 diabetes and nephropathy on maximal RAS inhibition.[2]

o Design: A Phase 3, prospective, randomized, double-blind, placebo-controlled, multicenter
study with an enrichment period.

o Population: Adults aged 18-85 years with type 2 diabetes, an estimated glomerular filtration
rate (eGFR) of 25—75 mL/min/1.73 m2, and a urine albumin-to-creatinine ratio (UACR) of

300-5000 mg/g, who were on a maximum tolerated labeled daily dose of a RAS inhibitor.[1]
e Procedure:
o Run-In Period: Optimization of RAS inhibitor and diuretic doses.

o Enrichment Period (6 weeks): All participants received open-label Atrasentan (0.75
mg/day) to assess for a 230% reduction in UACR ("responders”) and to evaluate
tolerability.

o Double-Blind Treatment Period: "Responders" were randomized 1:1 to receive Atrasentan
(0.75 mg/day) or placebo. A separate group of "non-responders" was also randomized.

e Primary Endpoint: A composite of a sustained doubling of serum creatinine or end-stage
renal disease.[1]

ALIGN Trial (Atrasentan in Patients with IgA
Nephropathy)

o Objective: To evaluate the efficacy and safety of Atrasentan compared to placebo in patients
with IgA nephropathy (IgAN) at risk of progressive loss of renal function.

» Design: A Phase 3, randomized, double-blind, placebo-controlled study.[3]

o Population: Patients with biopsy-proven IgAN, total urine protein =1 g/day , and an eGFR of
at least 30 mL/min/1.73 m?, receiving a maximally tolerated and stable dose of a RAS
inhibitor.[4]
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e Procedure:

o Screening and Optimization: Patients were required to be on a stable and maximally
tolerated dose of a RAS inhibitor for at least 12 weeks prior to randomization.

o Randomization: Patients were randomized to receive either Atrasentan (0.75 mg daily) or
placebo for 132 weeks.

» Primary Efficacy Endpoint: Change in proteinuria as measured by 24-hour urine protein-to-
creatinine ratio (UPCR) from baseline to week 36.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of Losartan and Atrasentan, as well
as the experimental workflow of the SONAR trial.
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Caption: Mechanism of Action of Losartan.
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Caption: Mechanism of Action of Atrasentan.
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Caption: SONAR Trial Experimental Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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